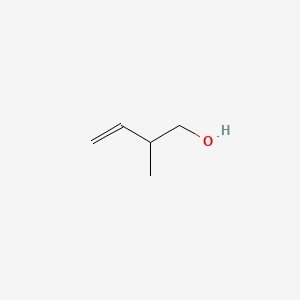

2-Methyl-3-buten-1-ol

描述

Research Significance and Scope

The scientific importance of 2-Methyl-3-buten-1-ol stems from its multifaceted roles in both biological and chemical systems. In the realm of chemical ecology, it is recognized as a semiochemical, a signaling molecule that mediates interactions between organisms. Specifically, it functions as an aggregation pheromone for several species of beetles, playing a crucial role in their communication and congregation. plantprotection.pl Its presence in various plant volatiles also suggests a role in plant-insect interactions and potentially as a component of plant defense mechanisms.

Furthermore, this compound is a subject of study in atmospheric chemistry. As a biogenic volatile organic compound (BVOC) emitted by vegetation, its reactions in the atmosphere contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. The study of its photooxidation pathways and the resulting products is an active area of research.

From a synthetic chemistry perspective, this compound serves as a valuable building block. Its bifunctional nature, containing both a hydroxyl group and a double bond, allows for a variety of chemical transformations, making it a precursor in the synthesis of more complex molecules, including fragrances and other fine chemicals.

Historical Context of Scientific Investigation

The scientific investigation of this compound and its isomers has a history rooted in the exploration of terpenoid chemistry and industrial synthesis. Early methods for the production of related C5 alcohols involved the reaction of acetylene (B1199291) with acetone, followed by selective hydrogenation. google.com A notable advancement in the synthesis of its isomer, 2-methyl-3-buten-2-ol (B93329), was a process patented in 1974, which involved the reaction of isoprene (B109036) with a hydrohalide followed by hydrolysis. google.com

Over the decades, research has evolved from basic synthesis and characterization to a more nuanced understanding of its biological and environmental roles. The identification of this compound as an insect pheromone in the late 20th century marked a significant milestone, opening up new avenues of research in chemical ecology. plantprotection.pl More recent investigations have focused on its biosynthesis in plants and its atmospheric fate, driven by advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and selected ion flow tube mass spectrometry (SIFT-MS). researchgate.net

Natural Occurrence and Discovery in Biological Systems

This compound has been identified as a natural product in a diverse array of biological systems. It is a known component of the essential oils of ylang-ylang (Cananga odorata), contributing to the characteristic floral scent. medchemexpress.com The compound is also found in hops (Humulus lupulus), where it is one of many volatile compounds that influence the aroma profile of beer. nih.gov

Its presence has been detected in various fruits and plants, including guava and plums. thegoodscentscompany.com In the plant kingdom, the biosynthesis of this compound and related compounds is linked to the isoprenoid pathway. For instance, research on Pinus sabiniana (gray pine) has elucidated the enzymatic synthesis of methylbutenol from dimethylallyl diphosphate (B83284) (DMAPP), a key intermediate in this pathway. thegoodscentscompany.comnih.gov

In the context of the animal kingdom, this compound is a well-documented semiochemical. It has been identified as an aggregation pheromone for the four-eyed spruce bark beetle (Polygraphus rufipennis) and Lasconotus intricatus. plantprotection.pl The discovery of this compound in both plants and insects highlights the intricate and often overlapping chemical language that governs ecological interactions.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-methylbut-3-en-1-ol |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| CAS Number | 4516-90-9 |

| Appearance | Clear colorless liquid |

| Boiling Point | 121-122 °C |

| Density | 0.844 g/mL at 25 °C |

| Refractive Index | 1.4240 to 1.4300 (20°C, 589 nm) |

| SMILES | CC(CO)C=C |

| InChI Key | NVGOATMUHKIQQG-UHFFFAOYSA-N |

Data sourced from PubChem, Thermo Fisher Scientific, and Sigma-Aldrich. nih.govthegoodscentscompany.comchemspider.com

Natural Occurrence of this compound

| Organism | Part/Secretion |

| Cananga odorata (Ylang-Ylang) | Flower essential oil |

| Humulus lupulus (Hops) | Cones |

| Psidium guajava (Guava) | Fruit |

| Prunus domestica (Plum) | Fruit |

| Pinus sabiniana (Gray Pine) | Needles |

| Artemisia judaica | - |

| Polygraphus rufipennis (Four-eyed spruce bark beetle) | Pheromone blend |

| Lasconotus intricatus | Pheromone blend |

This table provides a selection of organisms in which this compound has been identified. plantprotection.plmedchemexpress.comnih.govthegoodscentscompany.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGOATMUHKIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863410 | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4516-90-9 | |

| Record name | 2-Methyl-3-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4516-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-buten-1-ol, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methyl 3 Buten 1 Ol

Contemporary Approaches in Organic Synthesis of 2-Methyl-3-buten-1-ol

Traditional organic synthesis offers several reliable methods for the production of this compound, primarily through carbon-carbon bond-forming reactions. Key among these are the Prins reaction, a two-step condensation-hydrolysis process, and Grignard reactions.

Prins Reaction: The industrial synthesis of this compound is often achieved through the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene. Specifically, isobutene (2-methylpropene) reacts with formaldehyde (B43269). wikipedia.org This reaction is catalyzed by an acid, leading to the formation of the desired alcohol. The efficiency of this reaction is highly dependent on the catalyst and reaction conditions used. nih.gov

Grignard Reaction: A versatile laboratory-scale synthesis involves the use of a Grignard reagent. This method prepares 3-methyl-3-buten-1-ol (B123568) by first forming a Grignard reagent from a methallyl halide (such as methallyl chloride or methallyl bromide) and magnesium chips in an anhydrous solvent like ether or tetrahydrofuran. nih.gov This organomagnesium compound then reacts with formaldehyde (or its polymer form, paraformaldehyde) in an addition reaction. The resulting magnesium alkoxide is subsequently hydrolyzed in an acidic work-up step to produce the final product, 3-methyl-3-buten-1-ol. nih.gov

| Synthetic Method | Key Reactants | Catalyst/Key Reagents | General Yield | Key Features |

|---|---|---|---|---|

| Prins Reaction | Isobutene, Formaldehyde | Acid Catalyst (e.g., HZSM-5) | High (Selectivity up to 93.6%) nih.gov | Direct conversion, suitable for industrial scale. wikipedia.org |

| Two-Step Condensation/Hydrolysis | Isobutylene, Formaldehyde, Carboxylic Acid | Alkaline solution (e.g., NaOH, KOH) for hydrolysis | High (Overall recovery up to 90.3%) google.com | Forms a stable intermediate, high raw material conversion. google.com |

| Grignard Reaction | Methallyl Halide, Magnesium, Formaldehyde | Anhydrous ether or THF | Good for lab scale | Classic organometallic C-C bond formation. nih.gov |

Chemoenzymatic and Biocatalytic Routes for this compound Production

In the quest for more sustainable and environmentally friendly production methods, significant research has focused on chemoenzymatic and biocatalytic pathways. These approaches leverage the high selectivity of enzymes and can operate under milder conditions than traditional chemical syntheses.

Biosynthesis via Engineered Mevalonate (B85504) (MVA) Pathway: A prominent biocatalytic route involves metabolic engineering of microorganisms, such as Escherichia coli. nih.gov In this approach, a heterologous mevalonate (MVA) pathway is introduced into the bacterium to produce the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), from acetyl-CoA. nih.govplos.org To specifically produce 3-methyl-3-buten-1-ol, the IPP intermediate is targeted. Overexpression of a promiscuous phosphatase enzyme, such as NudB from E. coli, catalyzes the dephosphorylation of IPP to yield the desired alcohol. nih.gov This biosynthetic pathway has been engineered to achieve high titers, demonstrating its potential as a commercially viable alternative. nih.gov

Novel Biosynthetic Pathways: Researchers have also developed novel biosynthetic pathways to improve efficiency and reduce the metabolic burden on the host organism. One such strategy bypasses the standard phosphorylation steps of the MVA pathway. labpartnering.org By using engineered host cells, these pathways can produce isoprenol directly from mevalonate, which diminishes the demand for the energy cofactor ATP and reduces the number of enzymes required. labpartnering.org Another innovative approach is the isopentenol utilization pathway (IUP), a synthetic two-step enzymatic pathway. This route uses externally supplied isoprenol as a substrate, which is sequentially phosphorylated by a kinase and an isopentenyl phosphate kinase (IPK) to produce IPP and DMAPP, the building blocks for more complex isoprenoids. nih.gov

Specific Enzyme-Catalyzed Production: The direct enzymatic conversion of precursors to 3-methyl-3-buten-1-ol is also an area of active research. For instance, the enzyme OleTJE, a P450 monooxygenase from Jeotgalicoccus species, has been shown to catalyze the formation of the alcohol in an enzymatic assay, presenting a direct route from a suitable precursor. researchgate.net

| Biocatalytic Route | Host Organism/Enzyme Source | Key Precursor | Key Enzyme(s) | Key Features |

|---|---|---|---|---|

| Engineered MVA Pathway | Escherichia coli | Acetyl-CoA | MVA pathway enzymes, NudB phosphatase nih.gov | High-yield production from simple carbon sources. nih.gov |

| Novel Biosynthesis from Mevalonate | Engineered host cells | Mevalonate | Novel phosphatase labpartnering.org | Reduces ATP demand and enzyme count, bypassing IPP toxicity. labpartnering.org |

| Isopentenol Utilization Pathway (IUP) | In vitro / Engineered host | Isoprenol | Promiscuous kinase, Isopentenyl phosphate kinase (IPK) nih.gov | Decoupled from central carbon metabolism, high flux capacity. nih.gov |

| Direct Enzymatic Conversion | Jeotgalicoccus species | (Not specified in source) | OleTJE researchgate.net | Direct, single-enzyme conversion step. researchgate.net |

Process Development and Optimization in this compound Synthesis

Optimizing reaction conditions and developing efficient processes are critical for enhancing the yield, selectivity, and economic feasibility of this compound synthesis, for both chemical and biological routes.

Optimization of the Prins Reaction: For the chemical synthesis via the Prins reaction, catalyst and solvent systems play a crucial role. Research has shown that using a CsH₂PO₄-modified HZSM-5 solid base catalyst in supercritical CO₂ as the reaction medium can significantly improve performance. This system achieved a formaldehyde conversion of 100% and a selectivity for 3-methyl-3-buten-1-ol of 93.63%. nih.gov The use of supercritical CO₂ avoids issues associated with volatile and flammable organic solvents and simplifies subsequent separation processes. nih.gov

Process Refinement in Two-Step Synthesis: In the two-step condensation-hydrolysis method, optimization focuses on the conditions for each stage. For the hydrolysis of the carboxylate intermediate, parameters such as the concentration of the alkaline solution, temperature, and reaction time are fine-tuned to maximize yield. For example, the hydrolysis of 3-methyl-3-buten-1-yl benzoate with a 25wt% NaOH solution at 80°C for 0.5 hours resulted in a hydrolysis yield of 91.6%. google.com Similarly, hydrolyzing the propionate ester with a 10wt% NaOH solution at 100°C for just 0.1 hours achieved a 90.7% yield. google.com

Enhancing Biocatalytic Production: In the microbial production of 3-methyl-3-buten-1-ol, process optimization involves both genetic and fermentation strategies. A key bottleneck identified in the engineered E. coli pathway was the phosphatase enzyme NudB. nih.gov By engineering the Shine-Dalgarno (ribosome binding site) sequence of the nudB gene, protein levels were increased nine-fold. This modification reduced the accumulation of the IPP precursor by four-fold and boosted the final product yield by 60%. nih.gov Further optimization of the expression of other pathway enzymes, like mevalonate kinase, and using an oleyl alcohol overlay during fermentation to improve product recovery, led to a final titer of 2.23 g/L. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Methyl 3 Buten 1 Ol

Mechanistic Studies of Chemical Transformations

The chemical behavior of 2-methyl-3-buten-1-ol is largely dictated by the interplay between its two functional groups. Mechanistic studies, particularly on its thermal decomposition (pyrolysis) and oxidation, reveal that its transformation is dominated by radical chemistry. researchgate.net Hydrogen abstraction from the molecule can form resonantly stabilized radicals, which serve as key intermediates in its conversion pathways. researchgate.net

Another important reaction mechanism relevant to molecules like this compound is the Prins reaction, which is used for its synthesis from isobutene and formaldehyde (B43269). This reaction proceeds through carbocation intermediates. nih.gov The formation of such carbocations is also central to the mechanism of electrophilic addition reactions across the double bond, where the stability of the intermediate carbocation dictates the regioselectivity of the product. stackexchange.compearson.com For instance, in the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of an allylic carbocation which can then undergo nucleophilic attack or rearrangement. stackexchange.compearson.com

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can be selectively directed at either the primary alcohol or the terminal alkene.

Oxidation: As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. quora.comimperial.ac.uk Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will proceed to the carboxylic acid.

Oxidation to Aldehyde: Reagents such as Pyridinium chlorochromate (PCC) or Collins' reagent (CrO₃-pyridine complex) in a non-aqueous environment can selectively oxidize the primary alcohol to 2-methyl-3-butenal without affecting the C=C double bond. quora.comimperial.ac.uk

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones' reagent (CrO₃ in sulfuric acid) will oxidize the primary alcohol to the corresponding carboxylic acid, 2-methyl-3-butenoic acid. imperial.ac.uk

| Starting Material | Oxidizing Agent | Product | Functional Group Transformation |

| This compound | Pyridinium chlorochromate (PCC) | 2-Methyl-3-butenal | Primary Alcohol → Aldehyde |

| This compound | Jones' Reagent (CrO₃/H₂SO₄) | 2-Methyl-3-butenoic acid | Primary Alcohol → Carboxylic Acid |

Reduction: The primary target for the reduction of this compound is the carbon-carbon double bond. The primary alcohol group is already in a reduced state and is not susceptible to further reduction under typical hydrogenation conditions.

Catalytic Hydrogenation: The double bond can be reduced via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. This reaction saturates the alkene, yielding 2-methyl-1-butanol.

| Starting Material | Reagent | Product | Functional Group Transformation |

| This compound | H₂, Pd/C | 2-Methyl-1-butanol | Alkene → Alkane |

Electrophilic and Nucleophilic Reactions of the Unsaturated Alcohol

Electrophilic Reactions: The electron-rich C=C double bond in this compound is susceptible to attack by electrophiles. savemyexams.comsavemyexams.com These electrophilic addition reactions typically proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., the proton from HBr) will add to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.orglibretexts.org

Addition of Hydrogen Halides: Reaction with hydrogen halides like HBr involves the protonation of the double bond to form a tertiary carbocation. The subsequent attack by the bromide ion yields the halogenated product. It is important to note that the initial alcohol can also react with HBr, potentially leading to a mixture of products. A related compound, 2-methylbut-3-en-2-ol, reacts with HBr to form 1-bromo-3-methylbut-2-ene, indicating that allylic rearrangements of the carbocation intermediate are possible. stackexchange.com

Nucleophilic Reactions: The hydroxyl group is the center of nucleophilic reactivity in this compound. The oxygen atom's lone pairs of electrons allow it to act as a nucleophile. However, the hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at the adjacent carbon, it must first be converted into a better leaving group. wikipedia.orgbyjus.com

Conversion to Alkyl Halides: The alcohol can be converted into an alkyl halide via reaction with reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. ub.eduvanderbilt.edu These reactions typically follow an Sₙ2 mechanism for primary alcohols, resulting in inversion of stereochemistry if the carbon were chiral. ub.edu

Substitution via Sulfonate Esters: A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. ub.eduvanderbilt.edu

| Reaction Type | Reagent | Intermediate/Mechanism | Product Type |

| Electrophilic Addition | HBr | Carbocation Intermediate | Alkyl Halide |

| Nucleophilic Substitution | PBr₃ | Sₙ2-type mechanism | Alkyl Bromide |

| Nucleophilic Substitution | 1) TsCl, pyridine (B92270) 2) NaNu (Nucleophile) | Tosylate leaving group | Substituted Alkane |

Derivatization Strategies and Functional Group Interconversions

Derivatization of this compound involves the chemical modification of its alcohol or alkene functional groups to produce new compounds with different properties or reactivity.

Reactions of the Hydroxyl Group:

Esterification: As a primary alcohol, it readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions (e.g., acid catalysis for carboxylic acids) to form esters.

Ether Formation (Williamson Ether Synthesis): The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then act as a nucleophile and react with an alkyl halide to form an ether.

Conversion to Sulfonates: As mentioned, reaction with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine converts the alcohol into a tosylate or mesylate, respectively. ub.edu This derivatization transforms the hydroxyl group into a highly effective leaving group for subsequent substitution reactions. vanderbilt.edu

Reactions of the Alkene Group:

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Dihydroxylation: The alkene can be converted into a diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, alkaline potassium permanganate (KMnO₄). Anti-dihydroxylation occurs via epoxidation followed by acid-catalyzed ring-opening.

Oxidative Cleavage: Strong oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative or reductive workup can cleave the double bond, yielding smaller carbonyl compounds or carboxylic acids.

Environmental and Atmospheric Chemistry of 2 Methyl 3 Buten 1 Ol

Contribution to Secondary Organic Aerosol (SOA) Formation

Secondary Organic Aerosols (SOA) are a significant component of atmospheric fine particulate matter, formed from the oxidation of volatile organic compounds. While extensive research has been conducted on the SOA formation potential of isoprene (B109036) and its structural isomer 2-methyl-3-buten-2-ol (B93329) (MBO), specific studies detailing the contribution of 2-methyl-3-buten-1-ol to SOA formation are less prevalent in the reviewed literature.

Research has shown that the photooxidation of MBO can lead to the formation of SOA, particularly under low-NOx conditions and in the presence of acidic aerosols. nih.govacs.orgacs.org The process is thought to involve the formation of epoxide intermediates which then undergo reactive uptake onto acidic particles. nih.govacs.orgacs.org Major constituents identified in SOA from MBO include 2,3-dihydroxyisopentanol and organosulfates. nih.govacs.org However, it has also been suggested that despite its structural similarity to isoprene, the photooxidation of MBO is not expected to be a significant contributor to global SOA formation. acs.org

Given the focus on its isomer, there is a clear need for dedicated studies to quantify the SOA yield from this compound and identify its specific reaction products in the particle phase to fully assess its environmental impact.

Atmospheric Degradation Mechanisms and Kinetics

The primary atmospheric degradation pathway for this compound is initiated by gas-phase reactions with major atmospheric oxidants. The kinetics of these reactions determine the atmospheric lifetime of the compound. The degradation process typically involves the addition of an oxidant to the double bond or abstraction of a hydrogen atom, leading to the formation of peroxy and alkoxy radicals which then undergo further reactions. researchgate.net

Recent studies have provided the first kinetic data for the reaction of this compound with hydroxyl radicals (OH). acs.orgnih.gov The rate coefficient for this reaction is a crucial parameter for determining its atmospheric lifetime. Similarly, the reaction rate with ozone (O3) has also been experimentally determined. nih.gov

Interaction with Atmospheric Oxidants and Radicals

The main daytime oxidant in the troposphere is the hydroxyl radical (OH), while ozone (O3) and the nitrate (B79036) radical (NO3) are also important, particularly during nighttime.

Reaction with OH Radicals: The reaction with OH radicals is a dominant removal process for this compound during the day. A recent study determined the rate coefficient for the gas-phase reaction of OH radicals with this compound at 298 ± 2 K to be (5.31 ± 0.37) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov This relatively fast reaction rate indicates a short atmospheric lifetime with respect to OH oxidation.

Reaction with Ozone (O3): Ozonolysis is another significant degradation pathway. The gas-phase reaction of this compound with ozone has been studied, yielding a rate coefficient of (4.25 ± 0.29) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K. nih.gov While slower than the reaction with OH radicals, ozonolysis can be a significant loss process, especially when OH concentrations are low.

The table below summarizes the experimentally determined rate coefficients for the reaction of this compound with key atmospheric oxidants.

| Atmospheric Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| OH Radical | (5.31 ± 0.37) × 10⁻¹¹ | 298 ± 2 |

| Ozone (O₃) | (4.25 ± 0.29) × 10⁻¹⁸ | 298 ± 2 |

Data sourced from Knap et al. (2024) acs.orgnih.gov and Horváth et al. (2024) nih.gov

Environmental Fate and Transport Studies

The environmental fate of this compound is largely dictated by its atmospheric lifetime, which determines the distance it can be transported from its source. The lifetime (τ) can be calculated based on the rate coefficients of its reactions with atmospheric oxidants and the average concentrations of these oxidants.

Using the determined rate coefficients, the atmospheric lifetimes of this compound with respect to reactions with OH radicals and ozone have been calculated. The lifetime against OH radicals is significantly shorter than that against ozone, indicating that daytime oxidation by OH is the primary removal mechanism. acs.org

The calculated atmospheric lifetimes highlight that this compound is a relatively short-lived compound in the atmosphere. Its rapid removal implies that its direct impact is likely to be on a local to regional scale rather than contributing to long-range transport of pollution.

The table below presents the calculated tropospheric lifetimes for this compound with respect to the main atmospheric oxidants.

| Oxidant | Tropospheric Lifetime (τ) |

| OH Radical | 5.2 hours |

| Ozone (O₃) | 93.4 hours |

| Nitrate (NO₃) Radical | 15.1 hours |

| Overall Lifetime | 3.6 hours |

Lifetimes are calculated using average global oxidant concentrations. Data sourced from Horváth et al. (2024). acs.org

Biological and Ecological Research on 2 Methyl 3 Buten 1 Ol

Occurrence in Natural Products and Volatile Profiles

2-Methyl-3-buten-1-ol is a naturally occurring volatile organic compound found in a variety of plant species. Its presence contributes to the characteristic aroma and flavor profiles of several fruits and flowers. The compound has been identified in the volatile emissions of plants such as hops (Humulus lupulus) and Artemisia judaica nih.gov.

Research has quantified its presence in certain fruits. For instance, it has been detected in guava fruit at concentrations up to 1.1 mg/kg and is also a component of the volatile profile of plum fruit thegoodscentscompany.com. Furthermore, it is recognized as a constituent of the essential oil extracted from the flowers of the ylang-ylang tree (Cananga odorata). The compound is also a major volatile component identified in the aroma concentrate of acerola fruit (Malpighia sp.), along with furfural, hexadecanoic acid, and limonene (B3431351) core.ac.uk.

The table below summarizes the natural sources where this compound has been identified.

| Natural Source | Species | Part/Product |

| Hops | Humulus lupulus | Plant |

| - | Artemisia judaica | Plant |

| Guava | Psidium guajava | Fruit |

| Plum | Prunus domestica | Fruit |

| Ylang-ylang | Cananga odorata | Flower Oil |

| Acerola | Malpighia sp. | Fruit |

This table is based on data from multiple sources nih.govthegoodscentscompany.comcore.ac.uk.

Role as a Semiochemical and Pheromone Component

This compound functions as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. In the realm of chemical ecology, it plays a significant role in the life cycle of certain insects by acting as a pheromone component.

Specifically, it has been identified as an attractant for the pine sawyer beetle, Monochamus galloprovincialis pherobase.com. Pheromones are crucial for behaviors such as mating, aggregation, and host location. As an attractant, this compound can signal a suitable habitat or the presence of potential mates to these beetles, thereby influencing their distribution and reproductive success. The utilization of this compound by insect species underscores its importance in their chemical communication systems pherobase.com.

Inter-species Communication and Ecological Interactions

The role of this compound extends to mediating complex ecological interactions between different species. A notable example is its involvement in the symbiotic relationship between bark beetles and fungi. Research has shown that linoleic acid can stimulate the emission of bark beetle semiochemicals, including this compound, by their fungal symbionts sigmaaldrich.com. This chemical signaling can influence the behavior of the bark beetles, highlighting a sophisticated form of inter-species communication that is crucial for the success of the symbiosis.

The presence of this compound in various plants and its function as an insect attractant points to its broader role in plant-insect interactions. Plants emit a wide array of volatile organic compounds that can act as cues for herbivorous insects to locate host plants. The emission of this compound by certain plant species can, therefore, be a key factor in their ecological relationship with insects like the pine sawyer beetle pherobase.com.

Biosynthetic Pathways and Enzymatic Formation in Microorganisms and Plants

The biosynthesis of this compound has been a subject of metabolic engineering research, particularly in microorganisms. A novel biosynthetic pathway has been successfully established in engineered Escherichia coli nih.gov. This pathway represents a significant modification of the native mevalonate (B85504) (MVA) pathway for producing isoprenoids.

In this engineered route, acetyl-CoA is first converted to MVA through the action of a heterologous acetyl-CoA acetyltransferase/HMG-CoA reductase (mvaE) and HMG-CoA synthase (mvaS) from the bacterium Enterococcus faecalis. The key innovative step involves the use of a fatty acid decarboxylase (OleTJE) from Jeotgalicoccus species. This enzyme directly decarboxylates MVA to produce 3-methyl-3-buten-1-ol (B123568) (a synonym for this compound) in a single step nih.gov. This engineered pathway is notably shorter than the traditional MVA pathway, which requires three enzymes to convert MVA into isopentenyl pyrophosphate (IPP), a precursor to many terpenes nih.gov.

The table below outlines the key enzymatic steps in the engineered microbial biosynthesis of this compound.

| Step | Substrate | Enzyme | Product |

| 1 | Acetyl-CoA | mvaE, mvaS | Mevalonate (MVA) |

| 2 | Mevalonate (MVA) | Fatty Acid Decarboxylase (OleTJE) | This compound |

This table details the engineered pathway in E. coli nih.gov.

In this engineered system, the produced this compound can be further converted into isoprene (B109036) by the enzyme oleate (B1233923) hydratase (OhyAEM) from Elizabethkingia meningoseptica nih.gov. While plants naturally produce this compound, the detailed enzymatic steps, particularly the final conversion to this compound, are part of the broader, complex network of isoprenoid biosynthesis, which originates from precursors like dimethylallyl pyrophosphate (DMAPP) generated via the MVA or the methyl-erythritol-4-phosphate (MEP) pathways.

Advanced Analytical Characterization and Computational Studies of 2 Methyl 3 Buten 1 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of 2-methyl-3-buten-1-ol rely on a suite of high-resolution spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the nature of functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework. In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the signals provide a wealth of information. For this compound, the proton signals are characteristically observed in specific regions of the spectrum, corresponding to the vinyl, methine, methylene, and methyl protons. Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon environments and their electronic nature.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| C1 (-CH₂OH) | ~3.5 | ~68 | Doublet of doublets |

| C2 (-CH(CH₃)-) | ~2.3 | ~42 | Multiplet |

| C3 (=CH-) | ~5.8 | ~140 | Multiplet |

| C4 (=CH₂) | ~5.1 | ~115 | Multiplet |

| C5 (-CH₃) | ~1.0 | ~17 | Doublet |

| -OH | Variable | - | Singlet (broad) |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy is employed to identify the functional groups within the molecule. The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C=C stretching vibration of the alkene group is typically observed around 1640-1680 cm⁻¹. Furthermore, C-H stretching vibrations for both sp² and sp³ hybridized carbons are visible around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration of the primary alcohol appears in the 1000-1050 cm⁻¹ region.

Rotational Spectroscopy , a high-resolution technique typically applied in the gas phase, can provide extremely precise information on the molecular geometry, including bond lengths and angles. While specific rotational constants for this compound are not widely reported in foundational literature, the technique is instrumental in distinguishing between conformational isomers of similar small molecules. By analyzing the microwave spectrum, a detailed three-dimensional structure of the molecule can be constructed.

Chromatographic and Mass Spectrometric Methodologies for Analysis

The separation, identification, and quantification of this compound, particularly in complex mixtures such as essential oils or environmental samples, are predominantly achieved through the coupling of chromatographic techniques with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for the analysis of volatile compounds like this compound. In this technique, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 86, corresponding to its molecular weight. The fragmentation pattern is key to its identification, with characteristic fragment ions resulting from the loss of functional groups. Common fragments include the loss of a methyl group (m/z 71), a hydroxyl group (m/z 69), and a CH₂OH group (m/z 55). The base peak is often observed at m/z 56. nih.gov The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is another important parameter for identification in GC. For this compound, the semi-standard non-polar Kovats retention index is reported to be 778. nih.gov

Liquid Chromatography (LC) , particularly high-performance liquid chromatography (HPLC), can also be used for the analysis of this compound. While less common for such a volatile compound compared to GC, reverse-phase HPLC methods can be developed for its separation. These methods typically use a nonpolar stationary phase and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. Detection can be achieved using a variety of detectors, and when coupled with mass spectrometry (LC-MS), it provides both separation and structural information.

Advanced Mass Spectrometric Techniques have been developed for the selective and sensitive detection of this compound and its isomers. For instance, selective reagent ionization mass spectrometry (SRI-MS) using NO⁺ as the reagent ion allows for the distinction between this compound and isoprene (B109036), which can be challenging with conventional methods.

Computational Chemistry and Molecular Modeling for Reactivity Prediction

Computational chemistry and molecular modeling are powerful tools for investigating the properties and reactivity of this compound at a molecular level. These methods allow for the prediction of various chemical properties and the exploration of reaction mechanisms that may be difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure, geometry, and vibrational frequencies of molecules. For this compound, DFT calculations can be used to determine the most stable conformation of the molecule and to calculate its thermodynamic properties, such as enthalpy of formation and Gibbs free energy. Furthermore, DFT can be used to model the transition states of chemical reactions involving this compound, providing insights into reaction barriers and predicting the most likely reaction pathways. For example, in the context of atmospheric oxidation, DFT can be used to calculate the energy barriers for the addition of hydroxyl radicals to the double bond versus hydrogen abstraction from the alcohol or alkyl groups.

Molecular Modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics simulations. These methods can be used to study the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological receptors. While detailed molecular modeling studies specifically for this compound are not extensively published, the principles can be applied to understand its physical properties and potential biological activity based on its shape and electronic properties. For instance, modeling the interaction of this compound with the active site of an enzyme could help in predicting its potential as a substrate or inhibitor.

The reactivity of this compound is largely dictated by the presence of the hydroxyl group and the carbon-carbon double bond. Computational studies on similar unsaturated alcohols have shown that the initial site of attack by oxidizing agents, such as the hydroxyl radical, is a key factor in determining the subsequent reaction mechanism and the final products formed.

Kinetic and Mechanistic Studies utilizing Advanced Analytical Tools

The study of the reaction kinetics and mechanisms of this compound is crucial for understanding its role in various chemical processes, particularly in atmospheric chemistry. Advanced analytical tools are employed to measure reaction rates and identify reaction intermediates and products.

Gas-Phase Reactions with Hydroxyl Radicals (•OH) are of significant interest due to the role of •OH as a primary oxidant in the troposphere. The rate coefficient for the reaction of this compound with •OH has been determined experimentally using relative rate techniques in simulation chambers. In these experiments, the decay of this compound is monitored relative to a reference compound with a known rate coefficient. The reaction is initiated by the photolysis of an •OH precursor, and the concentrations of the reactants are typically measured using GC-MS or Fourier-transform infrared spectroscopy (FTIR). A study reported the rate constant for the reaction of this compound with •OH to be (5.31 ± 0.37) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.govacs.org The primary mechanism is believed to be the electrophilic addition of the •OH radical to the carbon-carbon double bond, leading to the formation of an adduct that can then react further, typically with molecular oxygen in the atmosphere. nih.gov

Reactions with Ozone (O₃) represent another important atmospheric degradation pathway for this compound. The ozonolysis of alkenes proceeds via the formation of a primary ozonide, which then decomposes to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. The rate coefficient for the reaction of this compound with ozone has been measured, with a reported value of (4.25 ± 0.29) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.netacs.org These kinetic studies are often performed in environmental chambers, and the decay of the reactants is monitored over time.

Interactive Data Table: Gas-Phase Reaction Rate Coefficients for this compound at 298 K

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Technique |

| •OH Radical | (5.31 ± 0.37) × 10⁻¹¹ nih.govacs.org | Relative Rate Method |

| Ozone (O₃) | (4.25 ± 0.29) × 10⁻¹⁸ nih.govresearchgate.netacs.org | Relative Rate Method |

These kinetic and mechanistic studies, which rely on advanced analytical instruments, provide the fundamental data needed for atmospheric models to predict the fate of this compound and its contribution to the formation of secondary air pollutants like ozone and particulate matter.

Applications of 2 Methyl 3 Buten 1 Ol in Specialized Chemical Synthesis

Utilization as a Key Building Block in Complex Molecule Synthesis

2-Methyl-3-buten-1-ol serves as a crucial starting material or intermediate in the stereoselective synthesis of complex organic molecules. Its chiral center, when resolved, allows for its use as a chiral building block, enabling the construction of enantiomerically pure natural products and other complex targets. The presence of both a hydroxyl group and a vinyl group in its structure allows for a wide range of chemical transformations, including esterification, etherification, oxidation, and various addition reactions across the double bond.

While specific, high-profile total syntheses prominently featuring this compound as a key starting material are not extensively documented in readily available literature, its structural motif is incorporated into various synthetic strategies. For instance, related unsaturated alcohols are employed in cascade reactions to rapidly assemble polycyclic systems. The fundamental reactivity of this compound makes it an attractive, though perhaps under-documented, component for retrosynthetic analysis of complex natural products.

Precursor in the Synthesis of Terpenoid Compounds

This compound is intrinsically linked to the vast and diverse class of natural products known as terpenoids. Terpenoids are synthesized in nature from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). 2-Methyl-3-buten-2-ol (B93329), an isomer of this compound, is a naturally occurring hemiterpene that is synthesized enzymatically from DMAPP. researchgate.net This close biosynthetic relationship underscores the role of the C5 skeleton of this compound as a fundamental unit in terpenoid chemistry.

In synthetic applications, this compound and its isomers are foundational components for constructing larger terpenoid structures. The industrial synthesis of many larger terpenoids and related compounds, such as vitamins and fragrances, often begins with C5 building blocks like isoprenol (3-methyl-3-buten-1-ol), which is an isomer of this compound. nih.gov The enzymatic and chemical transformations of these C5 alcohols allow for the iterative addition of isoprene (B109036) units, leading to the formation of monoterpenes (C10), sesquiterpenes (C15), and larger polyterpenes.

Table 1: Role of C5 Alcohols in Terpenoid Synthesis

| C5 Alcohol | Relationship to Terpenoids | Synthetic Utility |

|---|---|---|

| This compound | Structural isomer of key terpenoid precursors. | Potential starting material for synthetic terpenoid analogues. |

| 2-Methyl-3-buten-2-ol | A natural hemiterpenoid alcohol derived from DMAPP. researchgate.net | Intermediate in the biosynthesis and synthesis of larger terpenoids. |

| 3-Methyl-3-buten-1-ol (B123568) (Isoprenol) | Isomer used as an industrial precursor. nih.gov | Starting material for the synthesis of prenol, citral, and other key terpenoid intermediates. nih.gov |

Application in the Development of Fine Chemicals and Pharmaceutical Intermediates

The utility of this compound and its isomers extends significantly into the realms of fine chemicals and pharmaceuticals. Notably, its isomer, 2-methyl-3-buten-2-ol (often referred to as MBE), is a critical intermediate in the large-scale industrial synthesis of both Vitamin A and Vitamin E. nih.govnih.gov The synthesis of these essential vitamins relies on the strategic construction of their complex carbon skeletons, and MBE serves as a key C5 building block in these multi-step processes.

The synthesis of Vitamin A often involves the coupling of intermediates derived from beta-ionone (B89335) with C5 synthons. Similarly, the production of Vitamin E requires the condensation of a trimethylhydroquinone (B50269) (TMHQ) unit with a phytyl tail, the synthesis of which can be built up from C5 precursors like MBE. researchgate.net

Beyond vitamins, the derivatives of this compound are also valuable in the fragrance industry. nih.gov Its isomer, isoprenol, is a precursor to prenol and 3-methyl-3-butenal, which are then used to produce citral. nih.gov Citral is a key aroma compound with a strong lemon scent and is also a versatile intermediate for producing other fragrance chemicals and ionones, which are themselves important in the synthesis of Vitamin A. nih.gov Furthermore, this compound can be used in the synthesis of pyrethroids, a class of synthetic insecticides that mimic the structure and properties of the natural insecticide pyrethrin. nih.gov

Table 2: Applications in Fine Chemical and Pharmaceutical Synthesis

| Product Category | Specific Compound(s) | Role of this compound or Isomer |

|---|---|---|

| Pharmaceutical Intermediates | Vitamin A, Vitamin E | 2-Methyl-3-buten-2-ol is a key C5 building block in their industrial synthesis. nih.govnih.gov |

| Fine Chemicals (Fragrances) | Citral, Ionones | Isoprenol (an isomer) is a precursor in their synthesis. nih.gov |

| Agrochemicals | Pyrethroids | Can be used as a starting material in their synthesis. nih.gov |

Potential Roles in Polymer Science and Advanced Materials Research

The presence of a polymerizable vinyl group and a functional hydroxyl group suggests that this compound holds potential for applications in polymer science and the development of advanced materials. Unsaturated alcohols, in general, can be utilized in various polymerization techniques to introduce functionality into polymer backbones or as end-capping agents.

Research into the direct polymerization of this compound is not extensively reported. However, its structural features make it a candidate for several polymerization strategies. For instance, it could potentially be used as a comonomer in radical polymerizations to introduce pendant hydroxyl groups, which could then be used for post-polymerization modifications, such as cross-linking or grafting. The hydroxyl group could also be derivatized to yield a range of functional monomers. For example, esterification with acrylic or methacrylic acid would produce a monomer suitable for free-radical polymerization, leading to polymers with tailored properties.

While the direct application of this compound in advanced materials is an area that appears to be underexplored in the current scientific literature, the broader class of bio-based unsaturated alcohols is gaining interest for the synthesis of more sustainable polymers. The ability to derive this monomer from renewable resources could make it an attractive target for future research in green polymer chemistry.

Emerging Research Frontiers and Future Perspectives for 2 Methyl 3 Buten 1 Ol

Sustainable Chemistry Approaches in Production and Application

The drive towards green chemistry is fundamentally reshaping the production of platform chemicals, including C5 alcohols. For 2-Methyl-3-buten-1-ol and its isomers, this involves a shift away from petroleum-based feedstocks and hazardous reagents toward more sustainable and efficient manufacturing processes.

One promising approach is the adoption of continuous-flow synthesis. Research on the production of the related compound 2-methyl-3-buten-2-ol (B93329) has demonstrated the advantages of continuous-flow hydrogenation. mdpi.com This method allows for precise control over reaction parameters, leading to higher selectivity and yield while minimizing waste. Furthermore, it enhances safety and energy efficiency, aligning with the core principles of green chemistry. The development of such continuous-flow systems for this compound production could significantly reduce its environmental footprint.

Another key area of sustainable chemistry is the use of environmentally benign solvents. The synthesis of 3-methyl-3-buten-1-ol (B123568), another isomer, has been successfully achieved using supercritical CO2 as a solvent in the Prins reaction between isobutene and formaldehyde (B43269). nih.gov Supercritical CO2 is a non-toxic, non-flammable, and renewable solvent that can be easily separated from the product, reducing the need for energy-intensive distillation processes. Applying this technology to the synthesis of this compound could offer a much greener production route.

The sourcing of raw materials is also a critical aspect of sustainable production. Traditional methods often rely on petrochemical derivatives. However, emerging research focuses on utilizing renewable biomass as a feedstock. Integrated processes are being developed to convert biomass-derived carbohydrates into a range of renewable chemicals, including C4 and C5 alcohols, which can serve as precursors for compounds like this compound.

Novel Catalytic Systems for Selective Transformations

The development of highly selective and efficient catalysts is crucial for both the synthesis of this compound and its subsequent conversion into value-added products. Research in this area is focused on moving beyond traditional catalysts, such as the toxic lead-containing Lindlar catalyst, towards more sustainable and robust alternatives.

For the synthesis of the related alkenol 2-methyl-3-buten-2-ol, significant progress has been made in developing novel heterogeneous catalysts for the selective hydrogenation of 2-methyl-3-butyn-2-ol. These include:

Palladium-based catalysts: Systems like palladium on zinc oxide (Pd/ZnO) have shown higher selectivity and activity compared to commercial Lindlar catalysts.

Copper-based nanocatalysts: Copper nanoparticles supported on silica (B1680970) (Cu/SiO2) are being investigated as a lower-cost alternative to noble metals, demonstrating high selectivity at optimized temperatures. nih.gov

Modified alumina-supported catalysts: High-temperature reduction of palladium on gamma-alumina (Pd/γ-Al2O3) creates unique Pd-Al species that enhance selectivity towards the desired alkenol in continuous-flow processes. mdpi.compherobase.com

The Prins reaction, which condenses formaldehyde with an alkene, is another key route for producing isomers like 3-methyl-3-buten-1-ol. Here, novel catalytic systems are also emerging:

Zeolite catalysts: H-ZSM-5 zeolites have been shown to be active and selective catalysts for the liquid-phase Prins condensation of formaldehyde and isobutene.

Modified HZSM-5: The use of CsH2PO4-modified HZSM-5 in conjunction with supercritical CO2 has been shown to improve the reactivity and selectivity of the Prins reaction. nih.gov

These advancements in catalysis for related C5 alcohols provide a strong foundation for developing tailored catalytic systems for the selective synthesis and transformation of this compound. Future research will likely focus on catalyst design to control the specific isomer produced and to facilitate its conversion into specialty chemicals and materials.

Table 1: Comparison of Novel Catalytic Systems for C5 Alkenol Synthesis

| Catalyst System | Target Reaction | Key Advantages |

| Pd/ZnO | Selective Hydrogenation | Higher selectivity and activity than Lindlar catalyst. |

| Cu/SiO2 | Selective Hydrogenation | Lower cost than noble metals; high selectivity. nih.gov |

| Pd/γ-Al2O3 | Selective Hydrogenation | Enhanced selectivity in continuous-flow systems. mdpi.compherobase.com |

| H-ZSM-5 Zeolites | Prins Condensation | High activity and selectivity for specific isomers. |

| CsH2PO4-modified HZSM-5 | Prins Condensation | Improved reactivity in green solvents like scCO2. nih.gov |

Bioengineering and Metabolic Engineering for Enhanced Compound Production

The field of synthetic biology offers a powerful alternative to chemical synthesis for producing this compound. By harnessing the metabolic machinery of microorganisms like Escherichia coli and yeast, it is possible to create "cell factories" that can produce specific chemicals from simple sugars or other renewable feedstocks.

While no direct biosynthetic pathway for this compound has been reported, extensive research into the production of other C5 isoprenoid alcohols, such as isoprenol (3-methyl-3-buten-1-ol) and prenol (3-methyl-2-buten-1-ol), provides a clear roadmap. The core of these strategies involves engineering one of two native isoprenoid precursor pathways:

Mevalonate (B85504) (MVA) Pathway: Typically found in eukaryotes, this pathway has been successfully transferred into E. coli to boost the production of isoprenoid precursors.

Methylerythritol Phosphate (MEP) Pathway: This is the native pathway in most bacteria, including E. coli.

Both pathways produce the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In engineered microbes, specific enzymes are introduced to convert these precursors into the desired alcohol. For example, phosphatases can be used to dephosphorylate IPP into isoprenol and DMAPP into prenol.

To overcome the limitations of native pathways, researchers are also designing novel, synthetic routes. The "isoprenoid alcohol (IPA) pathway" is a synthetic route designed to be more energy-efficient for producing these alcohols. semanticscholar.org

The future bio-production of this compound could be achieved by:

Enzyme Discovery: Identifying a novel native or mutant enzyme (e.g., an isomerase or reductase) that can convert an existing intermediate in the MVA, MEP, or a synthetic pathway into this compound.

Pathway Engineering: Introducing the gene for this newly identified enzyme into a microbial host that has already been optimized for high-flux production of C5 precursors.

Optimization: Using metabolic engineering tools to fine-tune gene expression and eliminate competing metabolic pathways to maximize the yield and purity of this compound.

Table 2: Engineered Pathways for C5 Isoprenoid Alcohol Production

| Pathway | Host Organism | Precursors | Key Engineering Strategy |

| Mevalonate (MVA) | E. coli, Yeast | Acetyl-CoA | Heterologous expression of the entire pathway. |

| MEP Pathway | E. coli | Pyruvate, G3P | Overexpression of rate-limiting enzymes. |

| Isoprenoid Alcohol (IPA) | E. coli | Central metabolites | Design of a non-natural, energy-efficient pathway. semanticscholar.org |

Exploration of Undiscovered Biological Activities and Industrial Applications

The current known applications for this compound are limited but point towards significant future potential. It has been identified as a semiochemical, specifically an attractant pheromone for the pine sawyer beetle (Monochamus galloprovincialis). pherobase.com This established biological activity suggests potential applications in agriculture and forestry for pest management through lure-and-trap or mating disruption strategies. The compound has also been found in various plants, including hops (Humulus lupulus), indicating a role in plant-insect interactions. nih.gov

Future research is likely to uncover a broader range of biological activities and industrial uses, drawing inspiration from its isomers and related prenol lipids. lipotype.com

Pharmaceuticals: Isoprenoid alcohols are precursors to a vast array of natural products with medicinal properties. researchgate.net Research on compounds like farnesol (B120207) and geranylgeraniol (B1671449) has shown they can be utilized by the malaria parasite, Plasmodium falciparum, suggesting that synthetic analogs could be explored as potential antimalarial drugs. nih.govnih.gov The unique structure of this compound could offer novel bioactivity in this or other therapeutic areas.

Fine Chemicals and Fragrances: The isomer 2-methyl-3-buten-2-ol is an important intermediate in the industrial synthesis of vitamins A and E, as well as various aroma compounds used in perfumes. mdpi.com The bifunctional nature of this compound, with both a hydroxyl group and a double bond, makes it a versatile building block for the synthesis of new fragrances, flavors, and other high-value specialty chemicals.

Advanced Biofuels and Polymers: C5 alcohols are being investigated as next-generation biofuels with superior properties to ethanol. While isomers like isoprenol are more commonly studied for this purpose, this compound could also be evaluated as a fuel additive. Furthermore, as a functionalized monomer, it could be used to synthesize specialty polymers with unique properties. Its catalytic conversion to isoprene (B109036), a key monomer for synthetic rubber, is another potential application, similar to the conversion of its isomer prenol. frontiersin.org

Atmospheric Chemistry: As a biogenic volatile organic compound (BVOC), this compound is studied for its role in the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. scbt.com A deeper understanding of its atmospheric reactions could inform climate models and environmental science.

The exploration of these frontiers will depend on the development of the sustainable and efficient production methods outlined in the preceding sections. As this compound becomes more readily available through novel catalytic and biotechnological routes, its potential as a platform chemical for a wide range of applications is expected to grow significantly.

常见问题

Q. How do structural analogs (e.g., 3-Methyl-2-buten-1-ol) affect the reactivity of this compound in mixed systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。